
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea is a synthetic organic compound that features a chlorophenyl group and a dithiolan-2-ylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea typically involves the reaction of 3-chlorophenyl isocyanate with a dithiolan-2-ylidene derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may involve additional steps such as recrystallization or distillation to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dithiolan-2-ylidene moiety may play a crucial role in binding to these targets and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chlorophenyl)-3-(1,3-dithiolane-2-ylidene)urea: Similar structure but with a different substituent on the dithiolan ring.
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness
1-(3-Chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea is unique due to the presence of both the chlorophenyl and dithiolan-2-ylidene groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
10191-80-7 |
|---|---|
Fórmula molecular |
C10H9ClN2OS2 |
Peso molecular |
272.8 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(1,3-dithiolan-2-ylidene)urea |
InChI |
InChI=1S/C10H9ClN2OS2/c11-7-2-1-3-8(6-7)12-9(14)13-10-15-4-5-16-10/h1-3,6H,4-5H2,(H,12,14) |
Clave InChI |
QWAHGPUVBNPUSO-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=NC(=O)NC2=CC(=CC=C2)Cl)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



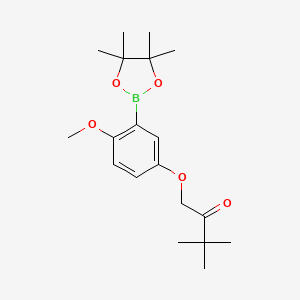
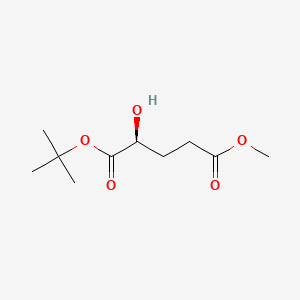
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)

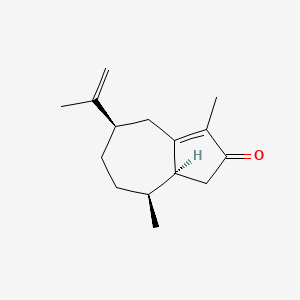

![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)

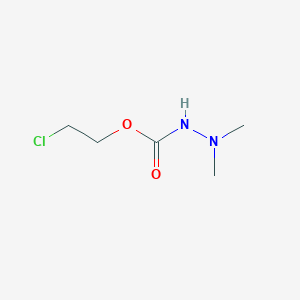
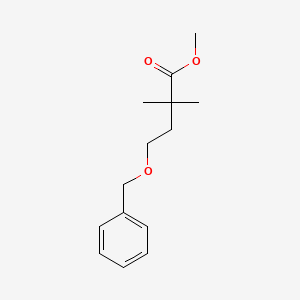
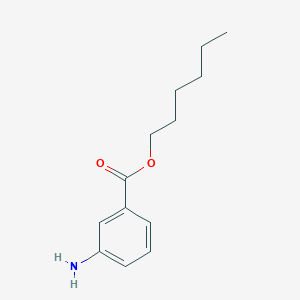
![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B14014120.png)
